Ethyl (R)-morpholine-3-carboxylate
Description
Historical Development and Contemporary Significance of Morpholine (B109124) Heterocycles in Academic Research
First synthesized in the late 19th century, morpholine is a heterocyclic compound containing both an amine and an ether functional group. ontosight.aiwikipedia.org Initially explored for its properties as a solvent and intermediate in industrial chemistry, its significance has grown substantially. ontosight.ai The naming of morpholine is credited to Ludwig Knorr, who incorrectly believed it was part of the structure of morphine. wikipedia.org Industrial production methods often involve the dehydration of diethanolamine (B148213) or the reaction of bis(2-chloroethyl)ether with ammonia. wikipedia.org
In contemporary academic and industrial research, the morpholine nucleus is recognized as a "privileged pharmacophore." researchgate.netsci-hub.se This is due to its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. researchgate.netrjptonline.org The morpholine ring is a key structural component in numerous approved drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Reboxetine. wikipedia.orgrjptonline.orgtaylorandfrancis.com Its widespread use is demonstrated by its presence in over 100 drugs listed in the World Drug Index. researchgate.net The versatility of the morpholine scaffold continues to drive research into new synthetic methods and applications. rjptonline.org
Enantioselectivity in Morpholine Chemistry: Rationale for Focused Research on Chiral Morpholine-3-carboxylates
Enantioselectivity, the ability to synthesize a specific stereoisomer (enantiomer) of a chiral molecule, is a critical concept in modern chemistry, particularly in the pharmaceutical industry. The biological activity of a chiral drug can differ significantly between its enantiomers, with one often being more potent or having a better safety profile than the other. This has led to a strong focus on developing synthetic methods that produce single, enantiomerically pure compounds. acs.orgacs.org
Chiral morpholines, especially those substituted at the 3-position, are highly sought-after building blocks. ubc.ca The C3 position of the morpholine ring, when substituted, creates a chiral center. A carboxylate group at this position, as in morpholine-3-carboxylates, provides a versatile chemical handle for further synthetic modifications. The development of stereoselective synthetic routes to access specific enantiomers, such as the (R)- or (S)-form, is essential for their application in asymmetric synthesis. acs.orgrsc.org These chiral scaffolds allow chemists to construct complex, stereochemically defined molecules with potential therapeutic applications. rsc.orgrsc.org
Positioning of Ethyl (R)-morpholine-3-carboxylate within Advanced Synthetic Methodologies
This compound is a specific, enantiopure compound that serves as a valuable chiral building block in advanced organic synthesis. chemscene.combldpharm.com Its utility stems from the presence of a defined stereocenter at the C3 position and the reactive ethyl ester functional group.
This compound is a product of and a participant in modern asymmetric synthesis strategies. For instance, its preparation can be achieved through methods like the hydrogenation of a prochiral precursor using a chiral catalyst, ensuring high enantiomeric purity. prepchem.com Once synthesized, this compound can be used as a starting material in the stereoselective synthesis of more complex molecules. The morpholine ring provides a stable core structure, while the ester can be readily converted into other functional groups, such as amides or carboxylic acids, enabling the construction of diverse molecular architectures. acs.org This makes it a key intermediate in the synthesis of novel heterocyclic systems and potential drug candidates.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the interactive table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | nih.gov |
| Molecular Weight | 159.18 g/mol | nih.gov |
| IUPAC Name | ethyl (3R)-morpholine-3-carboxylate | nih.gov |
| SMILES | CCOC(=O)[C@H]1COCCN1 | nih.gov |
| InChI Key | WQOAAQVACAHQMK-SSDOTTSWSA-N | nih.gov |
| CAS Number | 1269483-57-9 (for hydrochloride salt) | ambeed.combldpharm.com |
| Topological Polar Surface Area | 47.6 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Synthesis and Manufacturing of this compound
The synthesis of chiral morpholine derivatives is an active area of research, with various methods developed to control stereochemistry.
Overview of General Synthetic Routes to Chiral Morpholine-3-carboxylates
Several strategies exist for the enantioselective synthesis of morpholines and their derivatives. One common approach involves the Sₙ2-type ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization to form the morpholine ring. acs.orgacs.orgnih.gov This method allows for the creation of a variety of substituted, non-racemic morpholines in high yield and enantioselectivity. acs.orgacs.org
Another powerful technique is solid-phase synthesis, which often starts from readily available chiral amino acids like serine or threonine. acs.orgrsc.org For example, polymer-supported Fmoc-Ser(tBu)-OH can be used as a starting material. acs.org Following N-alkylation and N-sulfonylation/acylation on the solid support, the target morpholine-3-carboxylic acids are cleaved from the resin. Using a reagent cocktail containing triethylsilane during cleavage can lead to the stereoselective formation of the saturated morpholine ring with a newly formed stereocenter. acs.orgrsc.org
Specific Asymmetric Synthesis of the (R)-enantiomer
A direct method for preparing Ethyl (S)-morpholine-3-carboxylate involves the hydrogenation of a precursor molecule. Specifically, a solution of ethyl (3S)-4-benzylmorpholine-3-carboxylate can be subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst. prepchem.com This reaction cleaves the benzyl (B1604629) group from the nitrogen atom, yielding the desired ethyl (3S)-morpholine-3-carboxylate. prepchem.com A similar strategy can be envisioned for the (R)-enantiomer starting from the corresponding (R)-configured precursor. The use of chiral catalysts in hydrogenation reactions is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Applications in Organic Synthesis
The well-defined structure of this compound makes it a highly useful intermediate in synthetic organic chemistry.
Role as a Chiral Building Block in the Synthesis of Complex Molecules
As a chiral building block, this compound provides a stereochemically defined scaffold for constructing larger, more complex molecules. The fixed (R)-configuration at the C3 position is transferred to the final product, which is crucial for applications where biological activity is dependent on a specific stereochemistry, such as in medicinal chemistry. vulcanchem.com The ester functional group serves as a versatile anchor point for chain extension or modification, allowing chemists to introduce a wide variety of substituents through reactions like amidation, reduction to an alcohol, or conversion to other esters. This makes it a valuable starting material for creating libraries of compounds for drug discovery programs.
Utility in the Construction of Novel Heterocyclic Systems
The morpholine ring itself is a stable heterocyclic system, but it can also be used as a foundation for building more elaborate heterocyclic structures. The nitrogen atom of the morpholine can be functionalized, for example, through acylation or alkylation, to attach other ring systems. The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions to form fused bicyclic systems. rsc.org For instance, research has shown the synthesis of fused [6+7] and [6+6] morpholine systems, demonstrating the utility of morpholine-3-carboxylic acid derivatives in creating novel and complex heterocyclic scaffolds. rsc.orgrsc.org
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl (3R)-morpholine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
WQOAAQVACAHQMK-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1COCCN1 |
Canonical SMILES |
CCOC(=O)C1COCCN1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure Ethyl R Morpholine 3 Carboxylate and Analogues
Stereoselective Approaches to the Morpholine (B109124) Core
Stereoselective synthesis of the morpholine ring system is crucial for accessing enantiopure compounds like ethyl (R)-morpholine-3-carboxylate. These methods are designed to control the formation of stereocenters within the morpholine framework, primarily through the use of chiral starting materials or chiral catalysts.
Chiral Pool-Derived Syntheses
The chiral pool, comprising readily available, enantiomerically pure natural products, serves as an excellent starting point for the synthesis of complex chiral molecules. α-Amino acids, 1,2-amino alcohols, and chiral epoxides are prominent examples of chiral pool-derived precursors for the asymmetric synthesis of morpholines.
α-Amino acids, with their inherent stereochemistry, are ideal precursors for the synthesis of chiral morpholine-3-carboxylic acid derivatives. The synthesis of this compound can be efficiently achieved from the corresponding enantiomer of serine.
A notable synthesis involves the use of (R)-serine as the chiral starting material. The process commences with the N-benzylation of (R)-serine, which then undergoes ring closure with chloroacetyl chloride to yield (R)-N-benzyl-5-oxomorpholine-3-carboxylic acid. This intermediate can be esterified to the corresponding ethyl ester. Subsequent reduction of the lactam functionality is a key step. Chemoselective reduction of the amide carbonyl in the presence of the ester group can be achieved using borane-dimethyl sulfide (B99878) complex, affording ethyl (R)-4-benzylmorpholine-3-carboxylate. The final N-debenzylation step to yield the target compound can be accomplished through catalytic hydrogenation.
| Entry | Reactant | Reagents and Conditions | Product | Yield (%) | Ref. |
| 1 | (RS)-N-benzylserine | Chloroacetyl chloride, NaOH, H₂O, CH₂Cl₂ | (RS)-N-Benzyl-5-oxomorpholine-3-carboxylic acid | 35 | |
| 2 | (R)-N-Benzyl-5-oxomorpholine-3-carboxylic acid ethyl ester | Borane-dimethyl sulfide, THF | Ethyl (R)-4-Benzylmorpholine-3-carboxylate | - |
Threonine, with its two stereocenters, also serves as a valuable chiral precursor for the synthesis of substituted morpholines. A convenient two-step process involves a Petasis three-component coupling reaction of glycolaldehyde, an organoboronic acid, and a threonine derivative, followed by an acid- or base-mediated intramolecular cyclization to furnish complex morpholine scaffolds.
Enantiomerically pure 1,2-amino alcohols are versatile building blocks for the synthesis of a wide range of morpholine derivatives. A general and efficient method involves the reaction of a 1,2-amino alcohol with an α-haloacetyl chloride to form an amide, which then undergoes intramolecular cyclization. researchgate.net
A recent, green approach utilizes ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of the amine in a 1,2-amino alcohol. The resulting intermediate can then be cyclized in a one- or two-step, redox-neutral protocol to afford the morpholine ring. This method is notable for its use of inexpensive reagents and high yields. nih.gov
| Entry | 1,2-Amino Alcohol | Reagents and Conditions | Product | Yield (%) | Ref. |
| 1 | Various | 1. Chloroacetyl chloride; 2. Reduction | Substituted Morpholines | Good to Excellent | researchgate.net |
| 2 | Various | Ethylene sulfate, tBuOK | Substituted Morpholines | High | nih.gov |
Chiral epoxides and aziridines are highly valuable electrophiles in asymmetric synthesis due to their inherent ring strain, which facilitates stereospecific ring-opening reactions.
The synthesis of morpholines from chiral epoxides often involves a two-step sequence: regioselective ring-opening of the epoxide with an appropriate amine, followed by cyclization. For instance, the reaction of an enantiopure epoxide with an ethanolamine (B43304) derivative can lead to a diol precursor, which upon cyclization, yields the desired morpholine. The regioselectivity of the epoxide ring-opening is a critical factor and can be controlled by the choice of nucleophile and reaction conditions.
A highly regio- and stereoselective strategy for the synthesis of nonracemic morpholines involves the SN2-type ring-opening of activated aziridines with haloalcohols in the presence of a Lewis acid. The resulting haloalkoxy amine intermediate then undergoes base-mediated intramolecular cyclization to afford the morpholine product in high yield and enantioselectivity. nih.gov
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | ee (%) | Ref. |
| 1 | Activated Aziridines | Haloalcohols, Lewis Acid, Base | Substituted Morpholines | High | High | nih.gov |
Catalytic Asymmetric Synthetic Strategies
Catalytic asymmetric synthesis offers an atom-economical and efficient alternative to chiral pool-based methods. These strategies employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis.
Organocatalytic Enantioselective α-Chlorination: The direct, enantioselective α-chlorination of aldehydes using enamine catalysis is a well-established method for creating valuable chiral synthons. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org This reaction typically employs a chiral secondary amine catalyst, such as a proline derivative or an imidazolidinone, and an electrophilic chlorine source like N-chlorosuccinimide (NCS). The resulting α-chloro aldehydes can be obtained in high yields and enantioselectivities. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org These chiral intermediates can then be converted into a variety of functional groups, including the corresponding α-chloro alcohols, which are precursors for the synthesis of morpholines.
| Aldehyde | Catalyst | Chlorinating Agent | Solvent | Yield (%) | ee (%) | Ref. |
| Octanal | Imidazolidinone | Perchlorinated quinone | Acetone | 91 | 92 | organic-chemistry.org |
| Propanal | (2R,5R)-diphenylpyrrolidine | NCS | Dichloroethane | 99 | 92 | acs.orgorganic-chemistry.org |
Aza-Benzilic Ester Rearrangement: A notable organocatalytic approach for the synthesis of chiral C3-substituted morpholinones involves a chiral phosphoric acid-catalyzed reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. nih.govacs.org This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, which constitutes a formal asymmetric aza-benzilic ester rearrangement. The resulting morpholinones can be further functionalized to access a variety of morpholine derivatives. While this method directly produces morpholinones, subsequent reduction of the lactam can provide access to the corresponding morpholines.
| Aryl/Alkylglyoxal | 2-(Arylamino)ethan-1-ol | Catalyst | Product | Yield (%) | ee (%) | Ref. |
| Various | Various | Chiral Phosphoric Acid | C3-Substituted Morpholinones | Good to High | Good to High | nih.govacs.org |
Transition Metal-Catalyzed Enantioselective Cyclizations
Transition metal catalysis offers powerful and efficient pathways to construct complex molecular architectures like morpholines. Various metals, including palladium, copper, and rhodium, have been effectively employed to catalyze enantioselective cyclization reactions, leading to the desired morpholine core with high levels of stereocontrol.
Palladium-catalyzed tandem allylic substitution reactions represent a potent strategy for the construction of morpholine rings. sci-hub.st These reactions often involve the formation of a π-allylpalladium intermediate, which then undergoes intramolecular cyclization with a tethered nucleophile. The enantioselectivity of these transformations is typically controlled by the use of chiral ligands that coordinate to the palladium center, influencing the stereochemical outcome of the nucleophilic attack. acs.org
For instance, the reaction of a suitably functionalized amino alcohol with an allylic substrate in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand can initiate a cascade sequence. The initial N-allylation is followed by an intramolecular O-allylation, effectively closing the morpholine ring. The choice of ligand is crucial for inducing high enantioselectivity. sci-hub.st Researchers have explored a variety of chiral phosphine ligands to optimize both the yield and the enantiomeric excess (ee) of the resulting morpholine products. sci-hub.stacs.org
A notable application of this methodology is the synthesis of 2-vinyl-2,3-dihydro-benzo nii.ac.jpoup.comdioxin derivatives, which share a similar heterocyclic core with morpholines. In these reactions, good yields and promising enantioselectivities have been achieved by carefully selecting the phosphine ligand and other reaction parameters such as the base and additives. sci-hub.st Furthermore, tandem allylic substitution/Suzuki-Miyaura cross-coupling reactions have been developed, enabling the synthesis of 2-arylated allylic amines from 2-B(pin)-substituted allylic acetates, demonstrating the versatility of this palladium-catalyzed approach. nih.gov
| Catalyst/Ligand System | Substrates | Key Features | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| [Pd(allyl)Cl]₂ / PPh₃ | 2-B(pin) substituted allylic acetates and morpholine | Excellent regioselectivity in substitution at the less hindered position. | 79-83 | Not Reported | nih.gov |
| Pd(OAc)₂ / PPh₃ | Enantioenriched 2-B(pin)-substituted allylic acetate (B1210297) and morpholine | Tandem allylic substitution/B-C bond oxidation. | 80 | 77 | nih.gov |
| Pd₂(dba)₃ / Chiral Phosphine Ligands (e.g., Fei-Phos) | Benzene-1,2-diol and (Z)-but-2-ene-1,4-diol derived allylic acetate | Tandem allylic substitution/cyclization for 2-heterocycles. | Good | Up to 39 | sci-hub.st |
Copper(II) catalysts have emerged as effective promoters for the synthesis of morpholines through ring-opening and closing cascades. A notable example involves the copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes. nih.gov In this process, an intramolecular addition of a hydroxyl group and an intermolecular addition of an amine occur across a double bond. This methodology has been successfully applied to the synthesis of 2-aminomethyl morpholines with good to excellent yields and high diastereoselectivity. nih.gov The reaction likely proceeds through an initial cis-oxycupration of the alkene. nih.gov
The versatility of copper catalysis is further highlighted by its ability to facilitate the ring-opening of epoxides with amines, a fundamental transformation for the synthesis of β-amino alcohols, which are key precursors to morpholines. researchgate.net Copper(II) tetrafluoroborate (B81430) has been shown to be an efficient catalyst for this reaction, working well with both aromatic and aliphatic amines under solvent-free conditions. researchgate.net The ability of copper to exist in multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)) allows for a diverse range of reactivity, including both one-electron radical pathways and two-electron organometallic transformations. scispace.com
| Catalyst | Reaction Type | Substrates | Key Features | Yield | Diastereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Copper(II) 2-ethylhexanoate | Alkene Oxyamination | β-hydroxy N-allylsulfonamides | Direct synthesis of 2-aminomethyl functionalized morpholines. | Good to Excellent | Generally High | nih.gov |
| Copper(II) tetrafluoroborate | Epoxide Ring-Opening | Epoxides and Amines | Efficient synthesis of β-amino alcohols under solvent-free conditions. | High | Not Applicable | researchgate.net |
Rhodium(II) carboxylates are highly effective catalysts for carbene transfer reactions, which can be harnessed for the synthesis of morpholine derivatives. wiley-vch.de These reactions often involve the decomposition of diazo compounds to generate a rhodium carbene intermediate. This electrophilic species can then undergo insertion into N-H or O-H bonds, providing a powerful method for C-N and C-O bond formation. organic-chemistry.orgresearchgate.net
In the context of morpholine synthesis, a rhodium(II)-catalyzed reaction can be envisioned where an α-imino rhodium carbene, generated from a 1-sulfonyl-1,2,3-triazole, undergoes a formal 1,3-insertion into the O-H bond of an alcohol, followed by an intramolecular N-H insertion or cyclization to form the morpholine ring. researchgate.net The stereoselectivity of these insertions can be controlled by the chiral ligands on the rhodium(II) catalyst. wiley-vch.de Chiral dirhodium tetraprolinates, for example, have shown excellent results in controlling the enantioselectivity of carbene transformations. wiley-vch.de The synthesis of rhodium(II) catalysts themselves, such as the congested Rh₂(TPA)₄, has been optimized to occur at significantly lower temperatures than traditional methods. nih.gov
| Catalyst | Reaction Type | Carbene Precursor | Key Features | Selectivity | Reference |
|---|---|---|---|---|---|
| Rh₂(OAc)₄ | N-H Insertion | Alkynyl hydrazone carboxylates | Synthesis of densely functionalized α-alkynyl α-amino esters. | Good to Excellent Yields | organic-chemistry.org |
| Chiral dirhodium tetraprolinates | C-H Insertion | Donor/acceptor-substituted carbenoids | Excellent enantioselectivities at low temperatures. | High Enantioselectivity | wiley-vch.de |
| Rhodium(II) catalysts | Formal 1,3-insertion into N-H and O-H bonds | 1-Sulfonyl-1,2,3-triazoles | Perfect regio- and stereoselectivity for vicinally bis-functionalized Z-olefins. | Perfect Regio- and Stereoselectivity | researchgate.net |
Palladium-catalyzed double carbonylation of β-amino alcohols provides a novel and efficient route to morpholine-2,3-diones. nii.ac.jpoup.comresearchgate.net These diones are valuable intermediates that can be further elaborated to access a variety of morpholine derivatives. The reaction typically proceeds in the presence of a palladium catalyst, such as [PdCl₂(MeCN)₂], and a co-catalyst like CuI, under a carbon monoxide atmosphere. nii.ac.jpresearchgate.net
The proposed mechanism involves the intramolecular nucleophilic attack of the hydroxyl group of a (hydroxyethyl)aminocarbonyl ligand on a CO ligand of a carbamoylpalladium(II) complex, followed by reductive elimination to yield the morpholine-2,3-dione. nii.ac.jpoup.com A key intermediate in this process, a carbamoylpalladium(II) complex, has been isolated and characterized, lending support to the proposed mechanistic pathway. nii.ac.jpoup.com This double carbonylation strategy offers a direct method for the synthesis of α-oxo carboxylic acids through subsequent chemoselective reaction of the morpholine-2,3-diones with Grignard reagents and acid hydrolysis. nii.ac.jpresearchgate.net
| Catalyst System | Substrate | Product | Reaction Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| [PdCl₂(MeCN)₂] / CuI | β-Amino alcohols | Morpholine-2,3-diones | Carbon monoxide (80 atm), Oxygen (5 atm) | Catalytic intramolecular double carbonylation. | nii.ac.jpresearchgate.net |
| [PdCl₂(PMe₃)₂] | β-Amino alcohol | Carbamoylpalladium(II) complex | Under CO | Isolation of a key reaction intermediate. | nii.ac.jpoup.com |
Chiral Ligand and Auxiliary-Mediated Syntheses
The use of chiral ligands and auxiliaries is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. In the context of morpholine synthesis, both chiral ligands in catalytic amounts and stoichiometric chiral auxiliaries play a pivotal role in controlling the stereochemical outcome of reactions.
Chiral phosphine ligands are extensively used in transition metal-catalyzed reactions, such as the palladium-catalyzed allylic substitutions discussed earlier, to induce enantioselectivity. sci-hub.stacs.org The steric and electronic properties of the ligand are critical in creating a chiral environment around the metal center, which in turn dictates the facial selectivity of the reaction.
Stoichiometric chiral auxiliaries, on the other hand, are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product. While this approach is less atom-economical than catalytic methods, it can provide high levels of stereocontrol and is often used in the early stages of a synthetic sequence. The development of new and more efficient chiral auxiliaries is an ongoing area of research. uclan.ac.uk For instance, the use of C2-symmetric chiral auxiliaries has been explored to induce chirality during aryl migration in the synthesis of diasteromerically enriched α-aryl carbonyl compounds. uclan.ac.uk
Multi-Component Reactions and Cascade Cyclizations
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most of the atoms from the reactants. nih.govrug.nl These reactions are characterized by their high atom economy, step efficiency, and ability to rapidly generate molecular diversity. nih.gov
Cascade cyclizations, often initiated by an MCR, can lead to the formation of complex heterocyclic systems like morpholines in a single, orchestrated sequence of bond-forming events. For example, a three-component reaction involving an aldehyde, an amine, and a suitable third component could generate an intermediate that is primed for a subsequent intramolecular cyclization to form the morpholine ring. The use of catalysts, including heterogeneous catalysts, can further enhance the efficiency and sustainability of these reactions. mdpi.com For instance, a tandem A³ coupling-cyclization reaction has been employed for the synthesis of indolizine (B1195054) derivatives, showcasing the power of cascade processes in building heterocyclic scaffolds. mdpi.com The development of novel MCRs and their application in cascade sequences represents a powerful approach for the efficient and stereoselective synthesis of this compound and its analogues. nih.govresearchgate.net
Direct and Indirect Synthetic Routes to this compound
Esterification Protocols for (R)-Morpholine-3-carboxylic Acid
The direct esterification of (R)-morpholine-3-carboxylic acid is a fundamental approach to obtaining this compound. Standard Fisher esterification, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of a strong mineral acid catalyst, is a common method. researchgate.net Variations of this protocol aim to improve yield and purity by employing different coupling agents and reaction conditions. For instance, the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) followed by the addition of the alcohol in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is particularly effective for sterically hindered substrates. nih.gov
Another approach involves the initial protection of the morpholine nitrogen, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions. The protected (R)-morpholine-3-carboxylic acid can then be esterified using standard methods. For example, N-Boc-(R)-morpholine-3-carboxylic acid can be reacted with ethyl iodide in the presence of a base like cesium carbonate to yield the corresponding ethyl ester. nih.govacs.org Subsequent deprotection of the nitrogen atom affords the target compound.
| Method | Reagents | Key Features |
| Fisher Esterification | (R)-Morpholine-3-carboxylic acid, Ethanol, Strong Acid (e.g., H₂SO₄) | Direct, simple, equilibrium-driven. researchgate.net |
| Yamaguchi Esterification | (R)-Morpholine-3-carboxylic acid, Ethanol, TCBC, Et₃N, DMAP | Effective for sterically hindered acids. nih.gov |
| Alkylation of N-Boc Acid | N-Boc-(R)-morpholine-3-carboxylic acid, Ethyl Iodide, Base (e.g., Cs₂CO₃) | Involves protection/deprotection steps. nih.govacs.org |
Decarboxylative and Carboxylation Approaches at the C3 Position
Decarboxylative strategies offer an alternative route to functionalize the C3 position of the morpholine ring. These methods typically start with a morpholine derivative bearing a carboxylic acid group at a different position, which is then transformed. A notable example is the photoredox-catalyzed decarboxylative coupling of α-oxy morpholine carboxylic acids with (hetero)aryl halides. chemrxiv.org While not a direct synthesis of the C3-carboxylate, this highlights the utility of decarboxylation in modifying the morpholine scaffold.
Conversely, carboxylation approaches aim to introduce a carboxyl group at the C3 position. This can be challenging and often involves multi-step sequences. One conceptual approach involves the generation of a C3-anion or radical, which is then trapped with a carboxylating agent like carbon dioxide. However, direct and selective carboxylation at the C3 position of a pre-formed morpholine ring is not a commonly reported high-yielding method. More often, the carboxyl group is incorporated as part of the cyclization strategy. rsc.org Recent advances in electrochemical synthesis have shown promise for decarboxylative intramolecular etherification to form substituted morpholines, which could potentially be adapted for carboxylation. acs.org
Reductive Amination and Cyclization Sequences
Reductive amination followed by cyclization is a powerful and versatile strategy for the synthesis of morpholine-3-carboxylate derivatives. This approach often begins with the oxidative cleavage of a suitable carbohydrate-derived precursor to generate a dialdehyde (B1249045). reading.ac.ukreading.ac.uk This dialdehyde can then undergo a reductive amination reaction with an appropriate amine, followed by intramolecular cyclization to form the morpholine ring. For example, the reaction of a dialdehyde derived from a sugar with an amino acid ester can lead to the formation of a substituted morpholine-3-carboxylate. acs.org
A related strategy involves the reaction of ribonucleosides, which are oxidized with sodium periodate (B1199274) to form a dialdehyde in situ. Subsequent reductive amination with various alkylamines leads to the synthesis of N-substituted morpholino nucleoside derivatives. nih.gov This highlights the tolerance of the reaction to various functional groups. The choice of reducing agent is critical in these sequences, with reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) being commonly employed.
Polymer-Supported Synthetic Methodologies
Polymer-supported synthesis, also known as solid-phase synthesis, offers significant advantages for the preparation of morpholine-3-carboxylic acid derivatives, including ease of purification and the potential for library synthesis. researchgate.net In a typical approach, an amino acid such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH is immobilized on a solid support like Wang resin. acs.orgacs.orgnih.gov
The synthesis proceeds through a series of steps on the solid support, including N-alkylation and N-acylation or N-sulfonylation. acs.org Subsequent acid-mediated cleavage from the resin, often using trifluoroacetic acid (TFA), can lead to the formation of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives. acs.orgacs.org The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail can directly yield the corresponding morpholine-3-carboxylic acids stereoselectively. acs.orgacs.org This methodology has been successfully applied to generate libraries of variously substituted morpholine and thiomorpholine-3-carboxylic acids. nih.govimtm.czthieme-connect.com
| Starting Material | Key Steps | Product |
| Immobilized Fmoc-Ser(tBu)-OH | N-alkylation/acylation, TFA cleavage | 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivative acs.orgacs.org |
| Immobilized Fmoc-Ser(tBu)-OH | N-alkylation/acylation, TFA/TES cleavage | Morpholine-3-carboxylic acid derivative acs.orgacs.org |
| Immobilized Fmoc-Cys(Trt)-OH | N-alkylation/acylation, TFA/TES cleavage | Thiomorpholine-3-carboxylic acid derivative acs.org |
N-Alkylation of Morpholine-3-carboxylic Acid Derivatives
The nitrogen atom of the morpholine ring in ethyl morpholine-3-carboxylate is a nucleophilic center that can be readily alkylated to produce a diverse range of N-substituted analogues. acs.org This functionalization is crucial for modulating the physicochemical and pharmacological properties of the molecule.
A common method for N-alkylation involves the reaction of ethyl morpholine-3-carboxylate with an alkyl halide in the presence of a base. For instance, reaction with 4-(2-chloroethyl)morpholine (B1582488) can introduce a morpholinoethyl group at the nitrogen. Another approach utilizes reductive amination, where the morpholine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov More advanced methods include nickel-catalyzed N-alkylation using benzyl (B1604629) alcohols. researchgate.net The choice of base and solvent system can be critical to optimize the reaction yield and prevent side reactions. researchgate.net
Emerging and Nontraditional Synthetic Approaches for Morpholine-3-carboxylates
The field of morpholine synthesis is continually evolving, with new and non-traditional methods being developed to improve efficiency, stereoselectivity, and substrate scope. One such emerging area is the use of organocatalysis. For example, rhodium(II) acetate has been used to catalyze the intermolecular O-H and intramolecular N-H carbene insertion reactions to synthesize morpholin-3-one-2-carboxylates and morpholin-2-one-3-carboxylates. researchgate.net
Another innovative approach involves the ring-opening of activated small rings. For instance, enantiopure 3-substituted morpholines have been synthesized through the ring-opening of an N-2-benzothiazolesulfonyl (Bts) activated aziridine (B145994) with organocuprates, followed by a ring annulation reaction. acs.org Additionally, the use of 2-tosyl-1,2-oxazetidine as a synthon has been explored for the synthesis of 2- and 3-substituted morpholine congeners through base-catalyzed ring-opening and subsequent synthetic elaborations. acs.orgnih.gov
Electrochemical methods are also gaining traction as a green and efficient alternative for constructing morpholine rings. An electrochemical intramolecular etherification has been developed for the synthesis of 2,6-multisubstituted morpholines via a decarboxylative pathway. acs.org These emerging methodologies hold significant promise for the future synthesis of complex and diverse morpholine-3-carboxylate analogues.
Photocatalytic Cyclizations
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. acs.org This approach utilizes a photocatalyst that, upon light absorption, can initiate chemical reactions through single-electron transfer (SET), hydrogen atom transfer (HAT), or energy transfer processes. beilstein-journals.orgrsc.org In the context of morpholine synthesis, photocatalysis offers novel pathways for cyclization that often complement traditional methods.
One prominent strategy involves the dual catalytic combination of photoredox catalysis with another catalytic cycle, such as nickel catalysis. A metallaphotoredox-mediated decarboxylative cross-coupling has been developed for the synthesis of complex morpholines from α-oxy morpholine carboxylic acids. acs.org This method allows for the coupling of an array of (hetero)aryl halides with the morpholine core, providing C(sp²)-C(sp³)-coupled products in modest to excellent yields. acs.org
Another innovative approach employs the combination of an organic photocatalyst with a Lewis acid additive to synthesize substituted morpholines and related heterocycles in a continuous flow system. acs.org This process involves the photocatalytic coupling of aldehydes with silicon amine protocol (SLAP) reagents. The key to this method is the generation of an amine radical cation, facilitated by the Lewis acid, which is then reduced to complete the catalytic cycle. acs.org Furthermore, diastereoselective annulation reactions to form substituted 2-aryl morpholines can be achieved through photocatalysis, highlighting the versatility of this strategy in controlling stereochemistry. researchgate.net The Norrish type II reaction, a photochemical process involving C-H functionalization, has also been adapted for the enantioselective synthesis of related oxazolidin-4-one compounds using a chiral N,N′-dioxide/Zn(BF₄)₂ catalyst, demonstrating the potential of chiral Lewis acids in photochemistry to control stereoselectivity. chinesechemsoc.org
Intramolecular Hydroalkoxylation Reactions
Intramolecular hydroalkoxylation of unactivated alkenes represents a direct and atom-economical method for the synthesis of cyclic ethers, including morpholines. nih.govresearchgate.net Copper-catalyzed enantioselective versions of this reaction have proven particularly effective for constructing chiral morpholine rings from readily available N-allyl amino alcohols. nih.gov
This methodology typically employs a chiral copper(II) bis(oxazoline) complex as the catalyst. The reaction proceeds via a proposed polar/radical mechanism involving enantioselective oxycupration, followed by C–[Cu] homolysis and hydrogen atom transfer. nih.gov The choice of the chiral ligand is critical for achieving high enantioselectivity. For instance, in the cyclization of N-allyl amino alcohols, ligands such as (S,S)-t-Bu-Box and (S,S)-i-Pr-Box have been used to synthesize 2-methylmorpholines with excellent enantioselectivity. nih.gov The substrate scope is broad, tolerating various substitution patterns on both the alkene and the amino alcohol backbone. nih.govrsc.org This method provides a powerful route to enantioenriched morpholines that are key components in biologically active molecules. nih.govresearchgate.net
Table 1: Copper-Catalyzed Enantioselective Intramolecular Hydroalkoxylation of N-Allyl Amino Alcohols This table is interactive. Click on the headers to sort the data.
| Entry | Starting Material (N-Allyl Amino Alcohol) | Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | N-Tosyl-2-amino-3-methyl-4-penten-1-ol (5a) | (S,S)-t-Bu-Box | (R)-2-Methyl-4-tosylmorpholine (6a) | 91 | 96 |
| 2 | N-Nosyl-2-amino-4-penten-1-ol (5b) | (S,S)-t-Bu-Box | (R)-2-Methyl-4-nosylmorpholine (6b) | 88 | 94 |
| 3 | N-Tosyl-2-amino-4-methyl-4-penten-1-ol (5c) | (S,S)-i-Pr-Box | (R)-2,2-Dimethyl-4-tosylmorpholine (6c) | 68 | 32 |
| 4 | (E)-N-Tosyl-2-amino-5-phenyl-4-penten-1-ol (5d) | (S,S)-i-Pr-Box | (2R,6S)-6-Phenyl-2-methyl-4-tosylmorpholine (6d) | 71 | 91 (>20:1 dr) |
| 5 | (E)-N-Tosyl-2-amino-6-phenyl-4-hexen-1-ol (5e) | (S,S)-i-Pr-Box | (2R,6S)-6-Benzyl-2-methyl-4-tosylmorpholine (6e) | 66 | 94 (>20:1 dr) |
Data sourced from Chemler, S. R., et al. (2020). nih.gov
Zinc(II) Chloride-Catalyzed Cyclizative Rearrangements to Morpholinones
A highly efficient method for the synthesis of morpholin-2-ones bearing challenging aza-quaternary stereocenters involves a Zinc(II) chloride-catalyzed cyclizative 1,2-rearrangement. researchgate.netd-nb.info This reaction constructs the morpholinone core from two readily available achiral linear starting materials: a vicinal tricarbonyl compound and an amino alcohol. researchgate.net The methodology is particularly valuable as C3-disubstituted morpholinones are difficult to access through traditional synthetic routes. researchgate.net
The reaction proceeds through an unusual sequence involving a formal [4+2] heteroannulation, which regioselectively forms an α-iminium/imine hemiacetal intermediate, followed by a 1,2-ester or amide shift. researchgate.net Optimization studies revealed that using ZnCl₂ as the catalyst in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures provides the best yields. d-nb.info The reaction tolerates a variety of substituents on both the tricarbonyl component and the amino alcohol. For example, esters derived from different alcohols (methyl, isopropyl, benzyl) and various N-substituted or N-unsubstituted amino alcohols are well-accepted substrates. researchgate.netd-nb.info This process enables the efficient construction of structurally diverse C3-disubstituted morpholin-2-ones, which are direct analogues and precursors to the corresponding morpholines.
Table 2: Zinc(II) Chloride-Catalyzed Synthesis of C3-Disubstituted Morpholin-2-ones This table is interactive. Click on the headers to sort the data.
| Entry | Tricarbonyl Compound (1) | Amino Alcohol (2) | Product (3) | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl 2,3-dioxo-3-phenylpropanoate | 2-((4-methoxyphenyl)amino)ethan-1-ol | Methyl 4-(4-methoxyphenyl)-2-oxo-3-phenylmorpholine-3-carboxylate | 61 |
| 2 | Methyl 2,3-dioxo-3-(p-tolyl)propanoate | 2-((4-methoxyphenyl)amino)ethan-1-ol | Methyl 4-(4-methoxyphenyl)-2-oxo-3-(p-tolyl)morpholine-3-carboxylate | 71 |
| 3 | Methyl 3-(4-chlorophenyl)-2,3-dioxopropanoate | 2-((4-methoxyphenyl)amino)ethan-1-ol | Methyl 3-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxomorpholine-3-carboxylate | 68 |
| 4 | Methyl 3-(naphthalen-2-yl)-2,3-dioxopropanoate | 2-((4-methoxyphenyl)amino)ethan-1-ol | Methyl 4-(4-methoxyphenyl)-3-(naphthalen-2-yl)-2-oxomorpholine-3-carboxylate | 51 |
| 5 | Isopropyl 2,3-dioxo-3-phenylpropanoate | 2-((4-methoxyphenyl)amino)ethan-1-ol | Isopropyl 4-(4-methoxyphenyl)-2-oxo-3-phenylmorpholine-3-carboxylate | 58 |
| 6 | Methyl 2,3-dioxo-3-phenylpropanoate | 2-(phenylamino)ethan-1-ol | Methyl 2-oxo-3,4-diphenylmorpholine-3-carboxylate | 63 |
| 7 | Methyl 2,3-dioxo-3-phenylpropanoate | 2-(methylamino)ethan-1-ol | Methyl 4-methyl-2-oxo-3-phenylmorpholine-3-carboxylate | 58 |
| 8 | Methyl 2,3-dioxo-3-phenylpropanoate | 2-aminoethan-1-ol | Methyl 2-oxo-3-phenylmorpholine-3-carboxylate | 65 |
Data sourced from Li, X.-Z., He, Y.-P., & Wu, H. (2023). researchgate.netd-nb.info
Selective Monoalkylation using Ethylene Sulfate
A green, simple, and high-yielding protocol for the synthesis of morpholines from 1,2-amino alcohols has been developed using ethylene sulfate (ES) as an inexpensive and readily available two-carbon electrophile. thieme-connect.comchemrxiv.orgnih.gov This one or two-step, redox-neutral method overcomes a key challenge in traditional morpholine synthesis: the selective N-monoalkylation of the amino alcohol. thieme-connect.comthieme-connect.com Conventional methods often require a multi-step process involving acylation followed by reduction, which can have functional group tolerance issues and generate significant waste. thieme-connect.com
In this newer methodology, the 1,2-amino alcohol reacts with ethylene sulfate in a simple SN2 reaction to form a zwitterionic monoalkylation product. chemrxiv.org This intermediate can often be cleanly isolated through crystallization. thieme-connect.com Subsequent treatment with a base, such as potassium tert-butoxide (tBuOK), induces cyclization to afford the desired morpholine. chemrxiv.orgnih.gov The reaction exhibits a broad substrate scope, with successful application to a wide variety of primary amines and 1,2-amino alcohols, leading to morpholines with diverse substitution patterns. chemrxiv.orgnih.gov The process is scalable, with reactions demonstrated on a scale greater than 100 grams, and offers significant environmental and safety benefits over traditional routes. researchgate.net The selectivity for monoalkylation is believed to be a function of both the structure of the reacting amino alcohol and the unique properties of ethylene sulfate itself. chemrxiv.orgnih.gov
Table 3: Synthesis of Morpholine Analogues via Selective Monoalkylation with Ethylene Sulfate This table is interactive. Click on the headers to sort the data.
| Entry | 1,2-Amino Alcohol | Zwitterion Intermediate Yield (%) | Cyclized Morpholine Product | Morpholine Yield (%) |
|---|---|---|---|---|
| 1 | (R)-2-amino-2-phenylethan-1-ol | 91 | (R)-2-phenylmorpholine | 92 |
| 2 | (R)-2-amino-3-phenylpropan-1-ol | 87 | (R)-2-benzylmorpholine | 95 |
| 3 | (S)-2-aminopropan-1-ol | 84 | (S)-2-methylmorpholine | 93 |
| 4 | (1R,2S)-2-amino-1,2-diphenylethan-1-ol | 95 | (2S,3R)-2,3-diphenylmorpholine | 95 |
| 5 | 2-amino-2-methylpropan-1-ol | 90 | 2,2-dimethylmorpholine | 96 |
| 6 | 1-aminopropan-2-ol | 88 | 3-methylmorpholine | 94 |
Data synthesized from reports by Ortiz, K. G., Brusoe, A. T., et al. (2024). chemrxiv.orgnih.gov
Mechanistic Elucidation of Morpholine 3 Carboxylate Ring Formation and Stereocontrol
Detailed Reaction Pathways and Kinetic Investigations
The formation of the morpholine (B109124) ring can proceed through various pathways, each with distinct intermediates and kinetic profiles. These routes often involve an initial intermolecular reaction followed by a key intramolecular cyclization step.
A common strategy for forming the morpholine ring involves an intramolecular nucleophilic attack to close the six-membered ring. The nature of the nucleophile and the electrophilic center can vary, dictating the reaction conditions and outcomes.
One established method proceeds via the acylation of an amino alcohol derivative with a reagent like α-bromoacetyl bromide, followed by a base-mediated intramolecular cyclization. frontiersin.org For instance, serine and threonine derivatives can be acylated and subsequently cyclized using sodium hydride (NaH) to yield methyl 5-oxomorpholine-3-carboxylates. frontiersin.org Similarly, the reaction of β-aminoalcohols with dialkyl dicyanofumarates involves an initial Michael-type nucleophilic attack by the more nucleophilic amino group, followed by a spontaneous intramolecular cyclization (lactonization) to form morpholin-2-one (B1368128) derivatives. beilstein-journals.org
In other approaches, the cyclization is triggered by an external reagent. Lewis acid-catalyzed halo-etherification of alkenes with amino alcohols generates a haloether intermediate. nih.gov Subsequent addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), promotes the intramolecular nucleophilic substitution by the nitrogen atom to displace the halide and form the morpholine ring. nih.gov The choice of protecting group on the nitrogen is critical; electron-withdrawing groups like tosyl or carboxylates favor nucleophilic attack by the nitrogen atom during cyclization. researchgate.net In contrast, simple amides may favor attack by the oxygen atom. researchgate.net
The table below summarizes the optimization of a Lewis acid-catalyzed morpholine synthesis, highlighting the importance of the catalyst and reagents in the initial halo-etherification step before the base-mediated intramolecular cyclization.
| Entry | Lewis Acid (mol %) | Halogen Source (mol %) | Yield (%) of Haloether Intermediate | Yield (%) of Morpholine Product 5 |
| 1 | - | NBS (110) | 18 | - |
| 2 | In(OTf)₃ (3) | NBS (110) | 55 | - |
| 3 | Sc(OTf)₃ (3) | NBS (110) | 49 | - |
| 4 | Mg(OTf)₂ (3) | NBS (110) | 21 | - |
| 8 | In(OTf)₃ (3) | NBS (175) | 78 | - |
| 9 | In(OTf)₃ (3) | NBS (175) | - | 76 |
| Table adapted from optimization studies on morpholine synthesis. nih.gov Conditions for product 5 involved halo-etherification followed by the addition of DBU. |
Rearrangement reactions provide powerful and often stereoselective pathways to morpholine and morpholinone cores. A notable example is the catalytic enantioselective synthesis of C3-substituted morpholinones via an aza-benzilic ester rearrangement. nih.govacs.org This reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols proceeds through a domino sequence involving a [4+2] heteroannulation to form a cyclic α-iminium hemiacetal, which then undergoes a 1,2-aryl/alkyl shift to yield the final product. nih.govacs.org
A related but distinct mechanism is the ZnCl₂-catalyzed cyclizative 1,2-rearrangement. d-nb.info This process also begins with a formal [4+2] heteroannulation, but is followed by a 1,2-ester or amide migration. d-nb.inforesearchgate.net This pathway is particularly useful for accessing C3-disubstituted morpholin-2-ones bearing challenging aza-quaternary stereocenters. d-nb.inforesearchgate.net Mechanistic studies indicate this sequence is different from the classical aza-benzilic ester rearrangement. d-nb.info Other rearrangement strategies include the acs.orgd-nb.info- and nih.govacs.org-Stevens rearrangements of quaternary ammonium (B1175870) ylide intermediates, which can be generated from α-amino acid-derived tertiary amines and epoxides to form polysubstituted morpholin-2-ones. researchgate.net
The formation of heterocyclic rings can occur through either a concerted mechanism, where all bond-forming events happen in a single transition state, or a stepwise mechanism involving one or more intermediates. researchgate.net While some cycloadditions like the Diels-Alder reaction are often concerted, many pathways leading to morpholine derivatives are explicitly stepwise. researchgate.net
The aza-benzilic ester rearrangement is a clear example of a stepwise process, involving the formation of a distinct hemiacetal intermediate before the subsequent 1,2-shift. nih.govresearchgate.net Similarly, the ZnCl₂-catalyzed synthesis of morpholinones proceeds stepwise through an α-iminium/imine hemiacetal intermediate. d-nb.inforesearchgate.net [3+2]-cycloaddition reactions used to form related five-membered heterocycles have also been shown to proceed via non-concerted stepwise mechanisms involving zwitterionic intermediates, particularly with electron-deficient reactants. beilstein-journals.org The formation of diastereomeric products in some [3+2] cycloadditions also points to a two-step process involving initial nucleophilic attack followed by ring closure. nsf.gov The preference for a stepwise over a concerted pathway is often dictated by the electronic nature of the substrates and the ability to stabilize charged intermediates. beilstein-journals.orgacs.org
Stereochemical Control Mechanisms
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like Ethyl (R)-morpholine-3-carboxylate. Control of both relative (diastereo-) and absolute (enantio-) stereochemistry relies on subtle interactions between the substrate, reagents, and catalyst.
The catalyst plays a pivotal role in orchestrating the stereochemical outcome of a reaction. Chiral catalysts create a defined chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate or the two prochiral transition states. In the enantioselective synthesis of morpholinones via the aza-benzilic ester rearrangement, a chiral phosphoric acid catalyst is employed to induce high enantioselectivity. nih.gov
Lewis acids, such as In(OTf)₃, are used to activate substrates in halo-etherification reactions leading to morpholines. nih.gov In other systems, ligand-accelerated reactions using catalytic copper have been developed where specific ligands (e.g., Box ligands) are essential for achieving high conversion. bohrium.com The solvent can also play a crucial role; for example, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is known to stabilize ionic species and facilitate reactions through hydrogen bonding. bohrium.com
More intricate catalyst-substrate interactions involve temporary covalent bonding. Borinic acid catalysis has been used for the regioselective ring-opening of epoxy alcohols through a proposed catalytic tethering mechanism. scholaris.ca The catalyst reversibly forms a borinate ester with the substrate, enabling the intramolecular delivery of a nucleophile to a specific position on the epoxide. scholaris.ca In other cases, non-covalent interactions like hydrogen bonding are key. DFT analysis of a β-lactone ring-opening with morpholine suggests that a hydrogen bond between the nucleophile and the substrate helps assist the addition and determine the stereochemical outcome. rsc.orgrsc.org
Diastereocontrol is often governed by the inherent structural features of the substrate. In the formation of substituted morpholine hemiaminals, the observed diastereoselectivity is a consequence of avoiding pseudo A¹,³ strain between substituents on the ring, such as a C-3 substituent and the N-tosyl group. nih.govacs.org The anomeric effect, an electronic preference for an axial orientation of an electronegative substituent at the anomeric carbon, can also influence the stereochemistry at the C-2 position. nih.govacs.org In direct alkylation of N-protected-5-substituted morpholin-3-ones, high diastereoselectivity is achieved because the electrophile preferentially approaches from the face opposite to the existing bulky substituent at C-5. acs.org
A powerful strategy for achieving high stereoselectivity is the use of a Dynamic Kinetic Asymmetric Transformation (DyKAT). researchgate.net This process is effective when a reaction produces a mixture of diastereomeric intermediates that can equilibrate under the reaction conditions. In one example, an isothiourea-catalyzed [2+2] cycloaddition produces a spirocyclic β-lactone with excellent enantioselectivity but only modest diastereocontrol (e.g., 70:30 dr). rsc.orgresearchgate.net However, the subsequent in-situ ring-opening of this equilibrating mixture of diastereomers with a nucleophile like morpholine proceeds through a lower energy transition state for one diastereomer, funneling the mixture to a single, highly diastereopure product (>95:5 dr) with the original high enantiopurity intact. rsc.orgresearchgate.netresearchgate.net
The table below shows the results of a DyKAT process where different nucleophiles were used to open a diastereomeric mixture of β-lactones, resulting in products with enhanced diastereomeric ratios.
| Entry | Nucleophile | Product dr | Product er |
| 1 | Benzylamine | 72:28 | 99:1 |
| 2 | Pyrrolidine | 70:30 | 99:1 |
| 3 | Morpholine | >95:5 | 99:1 |
| 4 | Methanol | 70:30 | 99:1 |
| Table adapted from studies on the de-epimerizing DyKAT of β-lactones. researchgate.net The initial β-lactone mixture had a dr of ~70:30. |
This combination of substrate-controlled diastereoselection, catalyst-controlled enantioselection, and advanced kinetic protocols like DyKAT enables the precise construction of complex chiral molecules such as this compound.
Influence of Steric and Electronic Factors on Regioselectivity and Diastereoselectivity
The stereochemical and regiochemical outcome of morpholine-3-carboxylate ring formation is a consequence of the interplay between steric and electronic factors inherent in the substrates and reagents. These factors dictate the favored reaction pathways, leading to the selective formation of specific isomers.
Key determinants in controlling the stereochemistry of the morpholine ring include the avoidance of steric strain and the influence of stereoelectronic effects. For instance, in the synthesis of 3-substituted morpholine congeners, the diastereoselectivity is often governed by the need to minimize pseudo A¹,³ strain. This type of strain arises from unfavorable steric interactions between substituents on the forming ring. Research has shown that in the formation of morpholine hemiaminals, the major diastereomer adopts a conformation where both the hydroxyl and carboxylate groups are in axial positions to avoid the pseudo A¹,³ strain between the C-3 substituent and a bulky N-tosyl group. acs.org This conformational preference significantly influences the stereochemical outcome.
The anomeric effect also plays a crucial role, particularly in influencing the stereochemistry at the C-2 position. acs.org This electronic effect favors the axial orientation of an electronegative substituent at the anomeric carbon (C-2 in this context) due to a stabilizing overlap between the lone pair of the ring oxygen and the antibonding orbital of the C-substituent bond.
The electronic nature of substituents on the nitrogen atom of the precursor can dramatically influence regioselectivity during ring closure. For example, in the ring-opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes (a key step in some morpholine syntheses), the choice of substituent on the nitrogen atom is critical. While bulky N,N-dibenzylamino groups can lead to a mixture of regioisomers due to competing steric and electronic effects, a less bulky N-benzyl-N-methylamino group can lead exclusively to the formation of a single regioisomer. beilstein-journals.org This highlights how subtle electronic modifications can override steric factors to control the site of nucleophilic attack. Furthermore, the presence of electron-withdrawing substituents on the nitrogen can diminish the coordination of Lewis acid catalysts, slowing down the reaction. beilstein-journals.org
The choice of base and reaction conditions can also impact diastereoselectivity, although sometimes to a lesser extent. In certain base-catalyzed ring-forming cascade reactions, while the choice of base (e.g., K₂CO₃, DBU, Et₃N) can significantly affect the reaction conversion, its impact on the diastereomeric ratio may be less pronounced. acs.org Lewis acid catalysis has also been employed to achieve high regioselectivity, smoothly producing desired morpholine products as single regioisomers under optimized conditions. nih.gov
The regioselective functionalization of precursor diols is another critical step where steric and electronic properties are exploited. In the synthesis of enantiopure 2,6-disubstituted morpholines, the regioselective mono-O-sulfonylation of a tosylamido-2,2'-diol is a key step. unimi.it The differentiation between the two hydroxyl groups, which may have minimal steric and electronic differences, is achieved by leveraging the distinct stereo, electronic, and coordination properties of the side chains derived from different oxiranes. unimi.it
The following table summarizes the diastereoselectivity achieved in the synthesis of various morpholine hemiaminals, highlighting the influence of the substituent at the α-position of the formyl ester precursor.
| Entry | α-Formyl Ester Substituent (R) | Product | Diastereomeric Ratio (d.r.) |
| 1 | Ethyl | Ethyl 3-hydroxy-4-tosylmorpholine-2-carboxylate | 2.9:1 |
| 2 | Methyl | Ethyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | >20:1 |
| 3 | Isopropyl | Ethyl 3-hydroxy-2-isopropyl-4-tosylmorpholine-2-carboxylate | >20:1 |
| 4 | Phenyl | Ethyl 3-hydroxy-2-phenyl-4-tosylmorpholine-2-carboxylate | >20:1 |
| 5 | 3-Chloropropyl | Methyl 2-(3-chloropropyl)-3-hydroxy-4-tosylmorpholine-2-carboxylate | 1.5:1 |
| Table based on data from the synthesis of morpholine hemiaminals. acs.orgnih.gov |
The data indicates that sterically bulky substituents (e.g., methyl, isopropyl, phenyl) at the C-2 position lead to significantly higher diastereoselectivity compared to less bulky or more flexible substituents (e.g., ethyl, 3-chloropropyl). This is consistent with steric hindrance playing a major role in directing the approach of the nucleophile during the ring-closing step.
Isolation and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms is greatly aided by the isolation and characterization of transient species. In the context of morpholine-3-carboxylate synthesis, key intermediates such as morpholine hemiaminals have been successfully isolated and characterized, providing direct evidence for the proposed reaction pathways. acs.orgnih.gov
In a base-catalyzed reaction between a 2-tosyl-1,2-oxazetidine and an α-formyl carboxylate, the formation of a stable morpholine hemiaminal intermediate is observed. acs.org These hemiaminals are the product of the initial ring-opening of the oxazetidine by the enolate of the formyl ester, followed by an intramolecular cyclization.
For example, the reaction of 2-tosyl-1,2-oxazetidine with ethyl 2-methyl-3-oxopropanoate (B1259668) in the presence of potassium carbonate yields ethyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate as a stable, isolable white solid. acs.org The structure of this hemiaminal intermediate was confirmed through spectroscopic methods.
Characterization Data for a Representative Hemiaminal Intermediate (Ethyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate): acs.org
Appearance: White solid
Melting Point: 111 °C
¹H NMR (500 MHz, CDCl₃) δ: 7.72 (d, J = 8.3 Hz, 2H), 7.30 (d, J = 8.1 Hz, 2H), 5.67 (s, 1H), 4.25–4.13 (m, 2H), 4.06 (td, J = 12.2, 3.7 Hz, 1H), 3.81 (dd, J = 12.2, 3.6 Hz, 1H), 3.28 (dd, J = 12.0, 3.6 Hz, 1H), 3.19 (td, J = 12.2, 3.9 Hz, 1H), 2.42 (s, 3H), 1.38 (s, 3H), 1.27 (t, J = 7.1 Hz, 3H).
The spectroscopic data provides a clear signature of the hemiaminal structure. The singlet at 5.67 ppm corresponds to the proton of the hydroxyl group at the C-3 position, a characteristic feature of the hemiaminal functionality. The signals for the tosyl group, the ethyl ester, and the methyl group at C-2 are all present and consistent with the proposed structure. The complex multiplets in the 3.19-4.25 ppm range correspond to the protons on the morpholine ring.
The successful isolation of such hemiaminal intermediates confirms that the reaction proceeds through a stepwise mechanism rather than a concerted cycloaddition. These intermediates are synthetically valuable, as they can be further elaborated through various chemical transformations to construct highly decorated and conformationally rigid morpholine structures. acs.orgnih.gov
Synthetic Utility and Chemical Transformations of Ethyl R Morpholine 3 Carboxylate Derivatives
Role as Chiral Building Blocks in Complex Organic Synthesis
The morpholine (B109124) ring is a prevalent motif in medicinal chemistry, known for its favorable physicochemical properties, including improved solubility and metabolic stability. acs.orgacs.org Ethyl (R)-morpholine-3-carboxylate, possessing a stereocenter at the C3 position, serves as an excellent starting material for the enantioselective synthesis of more complex structures.
Precursors for Fused and Spiro-Heterocyclic Systems
The morpholine framework of this compound can be elaborated to generate a variety of fused and spiro-heterocyclic systems. These complex architectures are of great interest in drug discovery due to their three-dimensional nature, which can lead to enhanced target selectivity and improved pharmacokinetic profiles. acs.org
Fused Systems: The synthesis of fused heterocyclic systems often involves the construction of a new ring onto the existing morpholine scaffold. For instance, derivatives of this compound can be utilized in cyclization reactions to form bicyclic structures. researchgate.netjchr.org These reactions can be designed to be highly regio- and stereoselective, preserving the chirality of the starting material.
Spiro Systems: Spiro-heterocycles, where two rings share a single atom, are another important class of compounds accessible from morpholine derivatives. acs.orgnih.govsemanticscholar.orgrsc.orgnih.gov The synthesis of spiro-β-lactams bearing a morpholine ring has been achieved through cyclocondensation reactions. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions using in situ generated azomethine ylides with suitable dipolarophiles can lead to the formation of complex spiro heterocyclic compounds. nih.gov
A notable example involves a four-step synthesis of a bis-morpholine spiroacetal scaffold. This process begins with a 2-chloromethyl-substituted morpholine, which undergoes elimination to form an exocyclic enol ether. The second morpholine ring is then constructed in two subsequent steps, resulting in a high-yielding and scalable synthesis of this three-dimensional scaffold. acs.org
Application in the Construction of Advanced Scaffolds
The term "advanced scaffolds" refers to molecular frameworks that provide a platform for the development of compound libraries for drug discovery. This compound and its derivatives are instrumental in the construction of such scaffolds due to their conformational rigidity and the ability to introduce diverse substituents. acs.orgnih.govnih.gov
These scaffolds often incorporate multiple heterocyclic rings and possess well-defined three-dimensional structures. For example, spirocyclic systems containing morpholine rings are attractive starting points for compound library assembly. acs.org The synthesis of these scaffolds can involve multi-step sequences that build upon the initial morpholine core, introducing additional rings and functional groups in a controlled manner. acs.org
Integration into Peptidomimetic Architectures
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. researchgate.netmdpi.com The morpholine scaffold can be incorporated into peptide backbones to create novel peptidomimetic architectures. researchgate.netcore.ac.uk
The nitrogen atom of the morpholine ring can act as a surrogate for an α-carbon in a peptide chain, leading to aza-peptides with altered conformational preferences and resistance to proteolytic degradation. researchgate.net The ester functionality of this compound can be transformed into an amide bond, allowing for its integration into a peptide sequence.
Functional Group Interconversions and Derivatization
The synthetic versatility of this compound is further enhanced by the ability to selectively transform its functional groups.
Transformations of the Ester Functionality (e.g., Hydrolysis to Acid, Amide Formation, Reduction to Alcohol)
The ethyl ester group in this compound is a key handle for a variety of chemical transformations.
Hydrolysis to Acid: The ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. nih.gov This carboxylic acid derivative is a valuable intermediate for further functionalization, such as in peptide coupling reactions.
Amide Formation: Direct amidation of the ester can be achieved by reacting it with a primary or secondary amine. chemrxiv.orgrsc.org This reaction is often facilitated by the use of a base and can be performed under mild conditions, including mechanochemical methods like ball milling. chemrxiv.org A wide range of amines, including anilines and various heterocyclic amines, can be used to generate a diverse library of amide derivatives. chemrxiv.orgrsc.org
Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol using standard reducing agents like lithium aluminum hydride. This transformation provides access to a different set of derivatives with a hydroxyl group that can be further modified.
| Transformation | Reagents/Conditions | Product |
| Ester Hydrolysis | Base (e.g., LiOH) or Acid (e.g., HCl) | (R)-Morpholine-3-carboxylic acid |
| Amide Formation | Amine, Base (e.g., KOtBu) | (R)-Morpholine-3-carboxamide derivative |
| Ester Reduction | Reducing Agent (e.g., LiAlH4) | (R)-(Morpholin-3-yl)methanol |
Stereoselective Functionalization of the Morpholine Ring System (e.g., C2, C3, C5, C6)
The morpholine ring itself can be selectively functionalized at various positions, often with a high degree of stereocontrol. acs.orgnih.govrsc.org
C2-Functionalization: Diastereoselective synthesis of 2-substituted morpholine congeners can be achieved through various synthetic routes. acs.orgnih.gov
C3-Functionalization: The C3 position, adjacent to the nitrogen, is another site for stereoselective modification.
C5 and C6-Functionalization: Functionalization at the C5 and C6 positions, which are part of the ethylene (B1197577) glycol unit of the morpholine, can also be accomplished.
These stereoselective functionalizations are crucial for fine-tuning the biological activity and pharmacokinetic properties of the resulting molecules. chemrxiv.org
N-Protection and Deprotection Strategies
The secondary amine of the morpholine ring is a key site for functionalization. However, its reactivity often necessitates protection to allow for selective transformations at other positions of the molecule. The choice of a protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal.
Commonly employed nitrogen-protecting groups for morpholine derivatives include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and reductive conditions but can be readily removed with acids like trifluoroacetic acid (TFA). The Cbz group, introduced via benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is typically cleaved by catalytic hydrogenation.
Another important protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is particularly useful in peptide synthesis due to its lability under mild basic conditions, often using piperidine. rsc.org This allows for orthogonal deprotection strategies when other acid-labile or hydrogenation-labile protecting groups are present in the molecule. thieme-connect.de For instance, if a molecule contains both Boc and Fmoc protected amines, the Boc group can be selectively removed with acid while the Fmoc group remains intact.
The selection of a suitable N-protection strategy is a critical aspect of the synthetic design, enabling the desired chemical transformations on the morpholine scaffold while preserving the integrity of the amino group for subsequent reactions.
Table 1: Common N-Protecting Groups and Their Deprotection Conditions
| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., Trifluoroacetic acid) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Palladium catalysts |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl | Zinc powder or electrolysis |
Introduction of Quaternary Stereocenters
The creation of quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. The morpholine framework provides a valuable scaffold for the stereoselective introduction of such centers. One notable approach involves the ZnCl₂-catalyzed cyclizative 1,2-rearrangement for the synthesis of morpholinones bearing aza-quaternary stereocenters. researchgate.net
Another strategy involves the reaction of a tosyl-oxazetidine with α-formyl carboxylates, which, under base catalysis, yields morpholine hemiaminals. acs.orgnih.gov These intermediates can be further elaborated to construct highly decorated and conformationally rigid morpholines. acs.orgnih.gov The diastereoselectivity of these reactions is often influenced by the desire to avoid pseudo A1,3 strain between the C-3 substituent and the N-tosyl group, as well as the anomeric effect of the oxygen atoms. nih.gov
The ability to introduce quaternary stereocenters into morpholine derivatives significantly expands their synthetic utility, allowing for the creation of complex and sterically hindered structures with precise three-dimensional arrangements.
Reactivity with Phosphoryl Chloride and Organophosphorus Reagents
The reaction of morpholine derivatives with phosphoryl chloride (POCl₃) and other organophosphorus reagents opens avenues for the synthesis of novel phosphorylated heterocycles. For instance, the reaction of (S)-(+)-prolinol with phosphoryl chloride in the presence of triethylamine (B128534) yields a 2-chloro-1,3,2-oxazaphosphole-2-oxide intermediate. researchgate.net This intermediate can then react with various nucleophiles to produce a range of organophosphorus compounds. researchgate.net
A proposed reaction pathway involves the initial reaction of POCl₃ with the enol form of a β-ketosulfone to yield a dichlorophosphate (B8581778) ester. researchgate.net Subsequent intramolecular electrophilic chlorination can produce an oxo carbocation, followed by an SN2 substitution at the trivalent phosphorus atom. researchgate.net
Furthermore, mixed carboxylic-phosphinic anhydrides have been successfully employed as coupling reagents in both solution and solid-phase synthesis. thieme-connect.de These are prepared from phosphinic chlorides and carboxylic acids. thieme-connect.de The development of organophosphorus reagents continues to provide efficient methods for peptide bond formation and the synthesis of complex molecules. thieme-connect.de
Advanced Analytical and Spectroscopic Characterization of Ethyl R Morpholine 3 Carboxylate and Its Analogues
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
A combination of high-resolution spectroscopic methods is indispensable for the unambiguous confirmation of the chemical structure of Ethyl (R)-morpholine-3-carboxylate. These techniques provide complementary information regarding the molecular framework, functional groups, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the connectivity of atoms.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and complex multiplets for the seven protons on the morpholine (B109124) ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. pdx.edu The proton attached to the chiral carbon (C3) is of particular interest and its coupling constants can provide initial conformational information.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected. The carbonyl carbon of the ester group would appear significantly downfield (typically 170-175 ppm), providing clear evidence of this functional group. The carbons of the morpholine ring would appear in the range of approximately 45-75 ppm, while the ethyl group carbons would be found further upfield. rsc.org
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Ester -CH₂- | ¹H NMR | ~4.2 | Quartet (q) |
| Ester -CH₃ | ¹H NMR | ~1.3 | Triplet (t) |
| Morpholine Ring Protons | ¹H NMR | 2.8 - 4.0 | Multiplets (m) |
| Ester C=O | ¹³C NMR | 170 - 175 | - |
| Ester -CH₂- | ¹³C NMR | ~61 | - |
| Morpholine Ring Carbons | ¹³C NMR | 45 - 75 | - |
| Ester -CH₃ | ¹³C NMR | ~14 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak is expected in the region of 1735-1755 cm⁻¹, which is characteristic of the C=O stretch of a saturated ester. spectroscopyonline.comlibretexts.org Additionally, two distinct C-O stretching bands will be present, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com The N-H stretch of the secondary amine in the morpholine ring would appear as a moderate-intensity peak around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the compound. For this compound (C₇H₁₃NO₃), the expected exact mass is 159.08954 g/mol . nih.gov HRMS can confirm this value with high accuracy (typically within 5 ppm), which provides strong evidence for the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, offering further structural insights. For instance, common fragmentation pathways for morpholine derivatives involve the cleavage of the morpholine ring or the loss of the ester group. preprints.orgnih.gov
Chiral Chromatography for Enantiomeric Purity and Separation
Since this compound is a chiral compound, verifying its enantiomeric purity is crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used technique for separating enantiomers and determining their relative proportions (enantiomeric excess, ee). csfarmacie.czeijppr.com
Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is a powerful method that utilizes a chiral stationary phase (CSP) to resolve enantiomers. chiralpedia.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. For the separation of this compound and its (S)-enantiomer, a CSP based on polysaccharides such as cellulose (B213188) or amylose (B160209) derivatives is often effective. eijppr.com
The general mechanism relies on the "three-point interaction model," where one enantiomer interacts with the CSP at three points (e.g., through hydrogen bonding, π-π stacking, or steric hindrance), while the other enantiomer can only interact at two points. This difference in interaction strength leads to different retention times, allowing for their separation. chiralpedia.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for optimizing the separation. csfarmacie.cz
Chiral Gas Chromatography (GC)
Chiral GC is another valuable technique for the enantiomeric separation of volatile compounds. chromatographyonline.comchromatographyonline.com For a compound like this compound, it might be necessary to first derivatize the N-H group (e.g., through acylation) to increase its volatility and improve chromatographic performance. The separation is achieved using capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.czuni-muenchen.de The enantiomers are separated based on the differential inclusion of one enantiomer into the chiral cavity of the cyclodextrin. The operating temperature is a key parameter; lower temperatures often lead to better resolution but longer analysis times. chromatographyonline.com
| Technique | Typical Column (CSP) | Typical Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| Chiral HPLC | Cellulose or Amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol mixtures | UV (at a low wavelength, e.g., 210 nm) |
| Chiral GC | Derivatized Cyclodextrin (e.g., β- or γ-cyclodextrin) | Helium or Hydrogen | Flame Ionization Detector (FID) |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. To perform this analysis, a suitable single crystal of the compound or a derivative must be grown.
For this compound, X-ray analysis would provide precise bond lengths, bond angles, and torsion angles. Crucially, it would unambiguously confirm the (R) configuration at the C3 chiral center, provided that a heavy atom is present in the structure or by using anomalous dispersion methods. The analysis of related morpholine structures has consistently shown that the six-membered morpholine ring adopts a chair conformation in the solid state. mdpi.comresearchgate.net The crystallographic data would also reveal the orientation of the ethyl carboxylate group, determining whether it occupies an axial or equatorial position on the morpholine ring. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H group and the ester or morpholine oxygen atoms, which dictate the crystal packing. mdpi.com
Spectroscopic Studies of Rotamers and Conformational Dynamics
In solution, molecules like this compound are not static but exist as an equilibrium of different conformers. Spectroscopic techniques, primarily dynamic NMR (DNMR), are used to study these conformational dynamics.
The main conformational processes for this molecule are the ring inversion of the morpholine moiety (a chair-to-chair interconversion) and the restricted rotation around the C3-C(O) bond of the ester group. For related N-acyl piperazines and morpholines, the energy barrier for ring inversion can be high enough to allow for the observation of distinct signals for axial and equatorial protons at low temperatures. rsc.orgrsc.org
Variable-temperature (VT) NMR is the key technique to study these dynamics. auremn.org.br By recording NMR spectra at different temperatures, one can observe the broadening and eventual coalescence of signals as the rate of conformational exchange increases with temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the activation energy (ΔG‡) for the conformational process can be calculated. rsc.org
Additionally, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the predominant conformation in solution. nih.gov NOE enhancements are observed between protons that are close in space (typically < 5 Å). For this compound, NOE experiments could distinguish between conformers where the ester group is axial versus equatorial by observing correlations between the ester group protons and specific protons on the morpholine ring.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethyl (S)-morpholine-3-carboxylate |
Computational and Theoretical Investigations of Ethyl R Morpholine 3 Carboxylate Chemistry
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties, Stability, and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules. researchgate.netresearchgate.net These methods have been applied to morpholine (B109124) derivatives to understand their behavior in various chemical transformations. researchgate.netresearchgate.net For instance, DFT calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial in determining the electronic properties and reactivity of a compound. dntb.gov.ua The HOMO-LUMO energy gap provides insights into the molecule's stability; a larger gap generally indicates higher stability. dntb.gov.ua
Studies on related morpholine structures have utilized DFT to investigate reaction mechanisms, such as oxidation processes. researchgate.net For example, research on the oxidation of morpholine by Cytochrome P450 has employed DFT to map out the reaction pathway, identifying key steps like hydrogen atom abstraction and rebound mechanisms. researchgate.net While specific DFT studies on Ethyl (R)-morpholine-3-carboxylate are not extensively detailed in the provided results, the principles from studies on similar morpholine-containing molecules are directly applicable. researchgate.netresearchgate.net These calculations can reveal information about bond orders, atomic charges, and electrostatic potential, all of which contribute to a comprehensive understanding of the molecule's reactivity. researchgate.netscribd.com
Table 1: Computed Properties of Ethyl morpholine-3-carboxylate nih.gov
| Property | Value |
| Molecular Weight | 159.18 g/mol |
| XLogP3 | -0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 159.08954328 Da |
| Monoisotopic Mass | 159.08954328 Da |
| Topological Polar Surface Area | 47.6 Ų |
| Heavy Atom Count | 11 |
| Complexity | 138 |
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the dynamic behavior and three-dimensional structure of flexible molecules like this compound. The morpholine ring can adopt various conformations, such as chair and boat forms, and the orientation of the ethyl carboxylate substituent further adds to the conformational complexity.
Conformational analyses, often aided by computational methods, are critical in understanding stereochemical outcomes of reactions involving morpholine derivatives. For example, in the synthesis of substituted morpholines, the conformational preferences of the ring, influenced by factors like pseudo A1,3 strain, can dictate the diastereoselectivity of a reaction. acs.org MD simulations can provide a picture of how the molecule behaves over time, exploring different conformational states and their relative energies. rsc.org This is particularly relevant when considering interactions with other molecules, such as enzymes or receptors, where specific conformations may be required for binding. While specific MD studies on this compound were not found, the principles are well-established for similar heterocyclic systems.
Chemoinformatic Analysis for Chemical Space Exploration and Molecular Diversity
Chemoinformatics provides the tools to analyze and navigate the vastness of chemical space. scribd.com For a class of compounds like morpholine derivatives, chemoinformatic analysis can be used to assess their molecular diversity and compare them to existing libraries of compounds, such as those in FDA-approved drugs. frontiersin.orgpnas.org This involves calculating various molecular descriptors that capture different aspects of a molecule's structure and properties.
By analyzing the distribution of these descriptors, researchers can understand the novelty and potential of a set of synthesized compounds. frontiersin.org For instance, a chemoinformatic analysis of a library of sp3-rich morpholine peptidomimetics revealed their unique positioning in chemical space, highlighting their potential as probes for biological pathways. frontiersin.org Such analyses are crucial for diversity-oriented synthesis, where the goal is to create a wide range of structurally diverse molecules. frontiersin.org A chemoinformatic investigation of various C-H oxidation methods has shown that certain catalytic systems can significantly expand the accessible structural diversity of N-heterocyclic compounds. pnas.org
Predictive Modeling for Reaction Pathways and Stereoselectivity
Predictive modeling, often employing computational methods, is a valuable tool for forecasting the outcomes of chemical reactions, including reaction pathways and stereoselectivity. windows.net For reactions involving chiral molecules like this compound, predicting the stereochemical outcome is of paramount importance.
Computational models can be developed to understand and predict the factors that control stereoselectivity. windows.net For instance, in organocatalyzed reactions involving morpholine-based catalysts, computational data has been used to confirm the ability of a catalyst to control diastereo- and enantioselectivity. nih.gov Furthermore, predictive models can be built to estimate reaction rates and identify optimal reaction conditions. researchgate.net While specific predictive models for the reaction pathways of this compound are not detailed in the search results, the development of such models for related systems demonstrates the potential of this approach. rsc.orgchemrxiv.org These models can be based on quantum chemical calculations, empirical data, or a combination of both, and are becoming increasingly important in modern chemical synthesis and process development. researchgate.netrsc.org
Future Prospects and Emerging Research Frontiers in Chiral Morpholine 3 Carboxylate Synthesis and Application
Development of Green and Sustainable Synthetic Methodologies
The future of chiral morpholine (B109124) synthesis is intrinsically linked to the principles of green chemistry. Researchers are increasingly focusing on developing environmentally benign and sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.
A key area of development is the expanded use of biocatalysis . Enzymes, operating under mild aqueous conditions, offer unparalleled stereoselectivity. For instance, imine reductases (IREDs) are being employed for the asymmetric reduction of cyclic imines to produce chiral morpholines. digitellinc.commanchester.ac.uk This biocatalytic approach has been successfully applied in the large-scale synthesis of a key chiral morpholine fragment for a clinical trial candidate, demonstrating its industrial viability. digitellinc.com Lipases are also being utilized for the kinetic resolution of racemic morpholine derivatives, providing access to enantiopure compounds. mdpi.com The combination of multiple enzymes in cascade reactions presents a frontier for constructing complex chiral molecules from simple starting materials in a single pot. manchester.ac.uk
Organocatalysis continues to be a cornerstone of green synthesis, avoiding the use of often toxic and expensive heavy metals. acs.orgnih.govrsc.orgnih.govrsc.orgfrontiersin.org Recent advancements include the organocatalytic enantioselective desymmetric double aza-Michael addition to create functionalized fused morpholines with excellent yields and selectivities. acs.orgnih.gov These reactions are often performed under mild conditions and are amenable to scale-up. acs.org
The adoption of flow chemistry is another significant trend towards greener and more sustainable synthesis. digitellinc.comacs.orgethz.ch Continuous flow reactors offer enhanced safety, improved heat and mass transfer, and the potential for automation, leading to higher efficiency and reproducibility. acs.org The combination of flow chemistry with other green technologies, such as photocatalysis and biocatalysis, is a particularly promising avenue for the streamlined production of chiral morpholines. ethz.chx-mol.com
Innovation in Catalytic Systems for Enhanced Efficiency and Stereoselectivity
The quest for higher efficiency and absolute stereocontrol in the synthesis of chiral morpholines is driving continuous innovation in catalytic systems.
Transition metal catalysis remains a powerful tool, with new ligands and reaction conditions constantly being developed to improve performance. Asymmetric hydrogenation using rhodium and iridium complexes with chiral phosphine (B1218219) ligands has proven highly effective for producing 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govresearchgate.netrsc.orgajchem-b.comrsc.org Palladium-catalyzed reactions, such as the diastereoselective cyclization of N-tethered alkenols and the Tsuji-Trost reaction, are enabling the synthesis of variously substituted morpholines. acs.orgacs.org Iron-catalyzed diastereoselective synthesis offers a more economical and environmentally friendly alternative to precious metal catalysts. thieme-connect.com
Organocatalysis is also seeing significant innovation. Cinchona alkaloid-derived catalysts have been successfully used in the asymmetric halocyclization to produce morpholines with quaternary stereocenters. rsc.orgrsc.org The development of novel morpholine-based organocatalysts has shown surprising efficiency in 1,4-addition reactions, challenging previous assumptions about their reactivity. frontiersin.org Computational studies are playing an increasingly important role in understanding catalyst behavior and designing more effective systems. frontiersin.org
Photocatalysis , using visible light to drive chemical reactions, has emerged as a powerful and sustainable strategy. nih.govuclouvain.be Photocatalytic diastereoselective annulation allows for the direct synthesis of morpholines from readily available starting materials, providing access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. nih.govuclouvain.be The combination of photocatalysis with Lewis acid catalysis has been shown to be effective in the synthesis of morpholines under continuous flow conditions. ethz.ch
Expanding the Chemical Space of Functionalized Morpholine-3-carboxylates
To fully exploit the potential of the morpholine scaffold in drug discovery and materials science, researchers are focused on expanding the accessible chemical space of functionalized derivatives. This involves developing methods to introduce a wider variety of substituents at different positions on the morpholine ring.
Recent synthetic advances have enabled the creation of di-, tri-, and even tetra-substituted morpholines with good control over stereochemistry. rsc.orgacs.orgacs.orgnih.govresearchgate.netnih.gov Methods for the synthesis of fused morpholine systems are also being developed, which can lead to novel, rigid scaffolds with unique biological activities. acs.orgnih.gov
Direct C-H functionalization is a particularly powerful strategy for expanding chemical space, as it allows for the late-stage modification of the morpholine core without the need for pre-functionalized starting materials. thieme-connect.comnih.gov This approach simplifies synthetic routes and allows for the rapid generation of diverse libraries of compounds for biological screening.
The concept of scaffold hopping , where the morpholine ring is replaced by a bioisosteric equivalent, is another important strategy. researchgate.netrsc.orgbaranlab.orgresearchgate.net This can lead to compounds with improved pharmacokinetic properties, such as enhanced metabolic stability or altered lipophilicity. enamine.net Examples of morpholine bioisosteres include 2-oxa-6-azaspiro[3.3]heptane. rsc.org
Advanced Strategies for Divergent Synthesis of Complex Chiral Building Blocks
Ethyl (R)-morpholine-3-carboxylate and other chiral morpholine derivatives are not only valuable as final products but also as versatile chiral building blocks for the synthesis of more complex molecules. Advanced strategies are being developed to enable the divergent synthesis of a wide range of chiral compounds from a common morpholine-based intermediate.
The functional groups on the morpholine ring, such as the carboxylate ester, can be readily transformed into other functionalities, allowing for the elaboration of the molecule in multiple directions. For example, the ester can be reduced to an alcohol or converted to an amide, providing points for further diversification.
Q & A
Q. What are the optimal synthetic routes for Ethyl (R)-morpholine-3-carboxylate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification reactions. Key parameters include:
- Catalyst Selection : Use chiral catalysts (e.g., palladium or organocatalysts) to enforce stereoselectivity for the (R)-enantiomer.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency at 60–80°C .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) effectively isolates the target compound from byproducts .
Yield improvements require iterative adjustments to reaction time, temperature, and stoichiometric ratios, validated by LC-MS or TLC monitoring .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- X-ray Crystallography : Resolves absolute configuration and crystal packing (e.g., triclinic system with P1 space group as in morpholine derivatives) .
- NMR/FT-IR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and stereochemistry via coupling constants in H/C spectra .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) .
Purity (>98%) should be verified via HPLC with UV detection at 254 nm .
Q. How should researchers determine key physicochemical properties (e.g., solubility, thermal stability) of this compound in different solvents?
- Methodological Answer :
- Solubility : Use shake-flask method with HPLC quantification in solvents (e.g., water, ethanol, DMSO) at 25°C .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (Td), while Thermogravimetric Analysis (TGA) quantifies mass loss under heating .
- Partition Coefficients (LogP) : Reverse-phase HPLC with octanol/water systems predicts lipophilicity .
Advanced Research Questions
Q. What methodologies are recommended for assessing the enantiomeric purity of this compound, particularly in asymmetric synthesis applications?
- Methodological Answer :
- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases. Calibrate with racemic standards to quantify enantiomeric excess (ee) .
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for the (R)-enantiomer .
- Kinetic Resolution : Monitor ee changes during reactions using time-course sampling and chiral analysis .
Q. How can computational chemistry (e.g., DFT, molecular dynamics) be applied to predict the reactivity and reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for stereoselective pathways (e.g., B3LYP/6-31G* basis set) to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent interactions using OPLS-AA force fields to optimize reaction conditions (e.g., solvent polarity effects) .
- Docking Studies : Predict binding affinities in catalytic systems (e.g., enzyme-substrate complexes) .
Q. What experimental designs are critical for studying the catalytic role of this compound in multi-step organic syntheses?
- Methodological Answer :
- Kinetic Profiling : Use in situ FT-IR or <sup>19</sup>F NMR to track intermediate formation and catalyst turnover rates .
- Isotopic Labeling : Incorporate C or H isotopes to elucidate mechanistic pathways (e.g., hydrogen transfer steps) .
- Cross-Coupling Optimization : Screen palladium/ligand systems (e.g., Buchwald-Hartwig conditions) for C-N bond formation in heterocyclic scaffolds .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported synthetic yields or byproduct profiles for this compound across studies?
- Methodological Answer :
- Comparative Replication : Repeat experiments using identical reagents and equipment to isolate variables (e.g., catalyst batch purity) .
- Multivariate Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) contributing to yield variability .
- Byproduct Characterization : Use GC-MS or preparative TLC to isolate and structurally characterize impurities, enabling pathway refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
